![molecular formula C12H12Br2N4O2 B12542785 (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone CAS No. 830341-09-8](/img/structure/B12542785.png)
(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both azido and bromophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multiple steps. One common approach starts with the bromination of a phenyl ring, followed by the introduction of an azido group. The final step involves the attachment of the pyrrolidin-1-yl methanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the azido group would produce an amine derivative.
科学的研究の応用
Chemistry
In chemistry, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be used to study the effects of azido and bromophenyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The azido group, in particular, is known for its ability to form covalent bonds with biological targets, making it a useful moiety in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.
作用機序
The mechanism of action of (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromophenyl group may also interact with hydrophobic regions of proteins, further influencing their activity.
類似化合物との比較
Similar Compounds
- (2-Azido-3,5-diiodophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
- (2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Uniqueness
Compared to similar compounds, (2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to the presence of both azido and bromophenyl groups
特性
CAS番号 |
830341-09-8 |
|---|---|
分子式 |
C12H12Br2N4O2 |
分子量 |
404.06 g/mol |
IUPAC名 |
(2-azido-3,5-dibromophenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C12H12Br2N4O2/c13-7-4-9(11(16-17-15)10(14)5-7)12(20)18-3-1-2-8(18)6-19/h4-5,8,19H,1-3,6H2/t8-/m0/s1 |
InChIキー |
FCGIWJGIPAXLQY-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO |
正規SMILES |
C1CC(N(C1)C(=O)C2=C(C(=CC(=C2)Br)Br)N=[N+]=[N-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


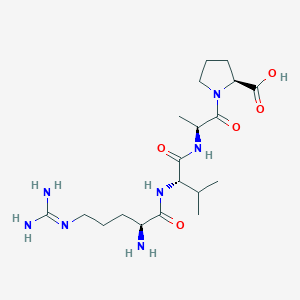
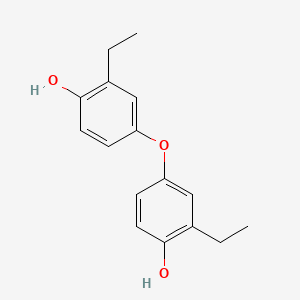

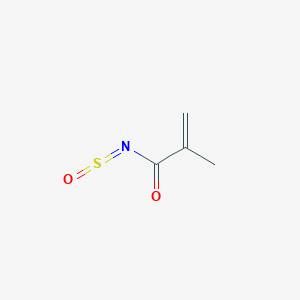
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
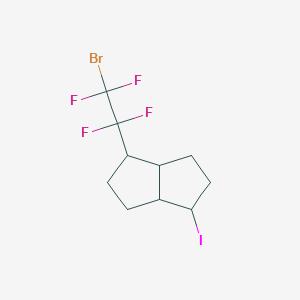
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
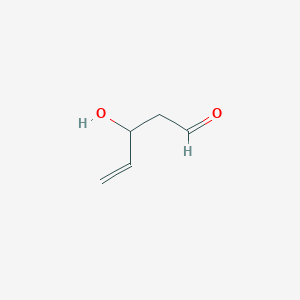
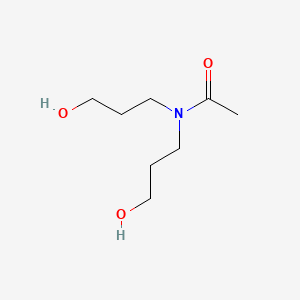
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
